molecular formula C5H3BrF3NOS B8503265 1-(2-Bromothiazol-5-yl)-2,2,2-trifluoroethanol

1-(2-Bromothiazol-5-yl)-2,2,2-trifluoroethanol

Cat. No.: B8503265
M. Wt: 262.05 g/mol
InChI Key: VXXLMVXGHQIJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromothiazol-5-yl)-2,2,2-trifluoroethanol is a useful research compound. Its molecular formula is C5H3BrF3NOS and its molecular weight is 262.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H3BrF3NOS

Molecular Weight

262.05 g/mol

IUPAC Name

1-(2-bromo-1,3-thiazol-5-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C5H3BrF3NOS/c6-4-10-1-2(12-4)3(11)5(7,8)9/h1,3,11H

InChI Key

VXXLMVXGHQIJJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)Br)C(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to Reference Example 8-2, by use of 2-bromothiazole-5-carbaldehyde (500 mg, 2.60 mmol) dissolved in N,N-dimethylformamide (7.5 mL), potassium carbonate (72 mg, 0.52 mmol) and (trifluoromethyl)trimethylsilane (0.461 mL, 3.12 mmol), the mixture was stirred and reacted at room temperature for 1.7 hours. Then, purification by preparative thin-layer chromatography (chloroform/methanol=40/1) was performed to give 1-(2-bromothiazol-5-yl)-2,2,2-trifluoroethanol (Compound EG) (265 mg, yield: 39%).
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Synthesis routes and methods II

Procedure details

A solution (0.52 M) of 2-bromo-5-formylthiazole (1.0 eq.) and CsF (0.2 eq.) in DME was treated with CF3SiMe3 (2.0 eq.) and then stirred for 2 h at RT. The reaction mixture was quenched by adding water and stirred for 15 min. Then, it was diluted with EtOAc and the organic phase was separated. The aqueous phase was extracted twice with EtOAc. The combined organic phase was dried (Na2SO4) and solvents were removed under reduced pressure. The residue was purified by flash chromatography on silica gel eluting with 5-25% EtOAc/petroleum ether to afford the title compound as a yellow solid. 1H NMR (300 MHz, CDCl3, 300K) δ 4.04 (1H, d, J=5.9 Hz), 5.32 (1H, dq, J=5.9 Hz, J=5.9 Hz), 7.59 (1H, s). MS (ES+) C5H3BrF3NOS requires: 261/263, found: 262/264 (M+H)+.
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